

Commercial Availability and Technical Profile of (2-Methylpyridin-4-yl)methanamine

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Compound of Interest

Compound Name: (2-Methylpyridin-4-yl)methanamine

Cat. No.: B033492

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A Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical intermediate **(2-Methylpyridin-4-yl)methanamine**, identified by CAS Number 94413-70-4. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize pyridine scaffolds in the synthesis of novel compounds.

Chemical Identity and Properties

(2-Methylpyridin-4-yl)methanamine, also known as 4-(Aminomethyl)-2-methylpyridine, is a substituted pyridine derivative. Its structure features a methyl group at position 2 and an aminomethyl group at position 4 of the pyridine ring. This arrangement makes it a valuable building block for introducing a specific heterocyclic motif in pharmaceutical and agrochemical research.

Key Identifiers:

- Chemical Name: **(2-Methylpyridin-4-yl)methanamine**
- Synonyms: 4-(Aminomethyl)-2-methylpyridine, 1-(2-methylpyridin-4-yl)methanamine
- CAS Number: 94413-70-4

- Molecular Formula: $C_7H_{10}N_2$
- Molecular Weight: 122.17 g/mol

Commercial Availability and Suppliers

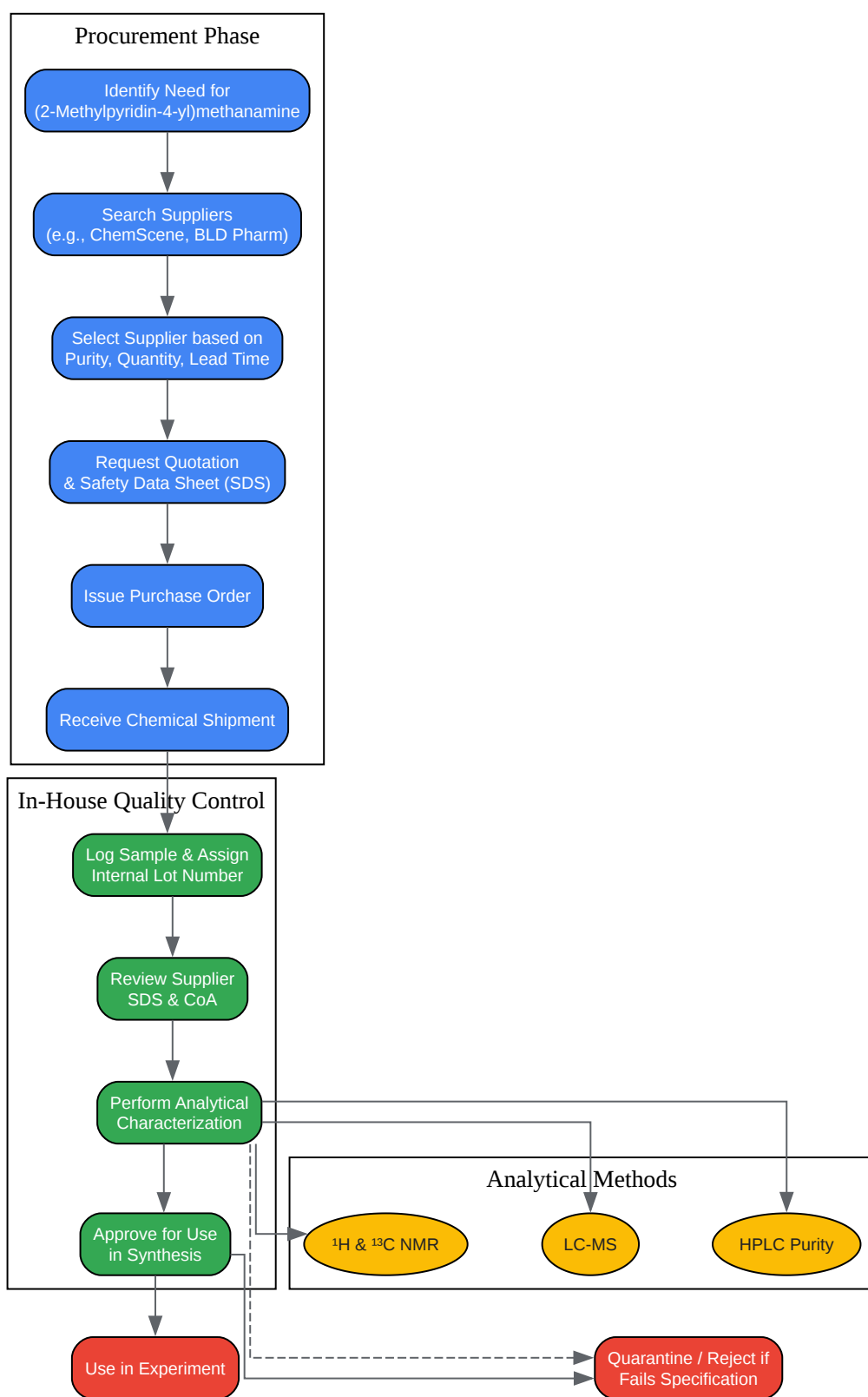
(2-Methylpyridin-4-yl)methanamine is available as a research chemical from several commercial suppliers. The compound is typically offered at various purity levels and in quantities ranging from milligrams to kilograms, catering to both discovery-phase research and process development needs. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Catalog Number	Purity	Available Quantities	Physical Form	Notes
ChemScene (via Fisher Scientific)	CS-0104071	>98%	250 mg, 1 g, 5 g	Data not specified	Available through distributors like Fisher Scientific.[1]
BLD Pharm	BD225120	95+%	1 g, 5 g, 25 g	Data not specified	Stored under inert atmosphere at 2-8°C.[2]
MOLBASE	sc-480578	96%	100 mg	Data not specified	Lists basic physical properties like boiling and flash points.[3]
Ambeed	A295988	>95%	1 g, 5 g, 10 g, 25 g	Data not specified	Provides GHS safety information.
ChemicalBook	CB5748530	Varies	Varies	Data not specified	A platform listing multiple suppliers primarily based in Asia.[4]
AstaTech, Inc.	H10984	>95%	Data not specified	Data not specified	Listed in chemical buyer's guides.

Note: Availability, purity, and quantities are subject to change. Researchers should verify current specifications directly with the supplier before procurement.

Procurement and Quality Control Workflow

The process of acquiring and validating a chemical intermediate like **(2-Methylpyridin-4-yl)methanamine** for research purposes follows a standardized workflow. This ensures the identity and purity of the material, which is critical for the reliability and reproducibility of experimental results.



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Caption: A typical workflow for procuring and validating a research-grade chemical.

Experimental Protocols

Detailed, peer-reviewed synthesis and analysis protocols specifically for **(2-Methylpyridin-4-yl)methanamine** are not readily available in the public literature. However, procedures for structurally similar compounds can be adapted. The following sections provide illustrative protocols that serve as a starting point for laboratory work. Researchers must independently validate and optimize these methods for safety and efficacy.

Illustrative Synthesis via Nitrile Reduction

A common and effective method for preparing primary amines like the target compound is the catalytic hydrogenation of the corresponding nitrile (2-methyl-4-cyanopyridine).

Reaction Scheme: 2-Methyl-4-cyanopyridine \rightarrow (in presence of H₂, Catalyst, Solvent) \rightarrow **(2-Methylpyridin-4-yl)methanamine**

Experimental Protocol:

- **Reactor Setup:** To a high-pressure hydrogenation reactor, add 2-methyl-4-cyanopyridine (1.0 eq).
- **Catalyst and Solvent:** Add a suitable hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10% Pd/C, approx. 5% w/w), suspended in an appropriate solvent. An alcoholic solvent like ethanol or methanol, often saturated with ammonia to suppress secondary amine formation, is typically used.
- **Reaction Conditions:** Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but conditions must be optimized) and heat to a temperature between 40-80°C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging the reactor) for analysis by TLC or GC-MS.
- **Work-up:** Once the reaction is complete, cool the reactor to room temperature, safely vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting amine can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.

Illustrative Analytical Protocol: HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. For polar, basic compounds like aminopyridines, a reversed-phase method is commonly employed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer and an organic solvent.
 - Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
 - Solvent B: Acetonitrile or Methanol with the same acid additive.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Detection: UV at a wavelength where the pyridine ring absorbs, typically around 254-260 nm.
- Injection Volume: 5-10 µL.

Sample Preparation:

- Prepare a stock solution of the **(2-Methylpyridin-4-yl)methanamine** sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

- Filter the sample solution through a 0.22 or 0.45 μm syringe filter before injection to remove any particulates.

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Illustrative Analytical Protocol: NMR Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound.

^1H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or DMSO-d₆.
- Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Expected Signals:
 - A singlet for the methyl group (CH_3) protons, likely in the δ 2.3-2.6 ppm range.
 - A singlet for the methylene group (CH_2) protons of the aminomethyl substituent, likely in the δ 3.7-4.0 ppm range.
 - Signals for the three aromatic protons on the pyridine ring. These will appear as a doublet, a singlet (or narrow doublet), and a doublet, typically in the δ 7.0-8.5 ppm range.
 - A broad singlet for the amine (NH_2) protons, the chemical shift of which can vary depending on solvent and concentration.

^{13}C NMR Spectroscopy:

- Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

- Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Expected Signals: Seven distinct carbon signals are expected: one for the methyl carbon, one for the methylene carbon, and five for the pyridine ring carbons (four CH and one quaternary C). The expected chemical shifts can be estimated from standard correlation tables.[5]

Conclusion

(2-Methylpyridin-4-yl)methanamine (CAS 94413-70-4) is a commercially accessible chemical building block crucial for synthetic research. Multiple suppliers offer this compound in research-grade quantities and purities. While specific, validated experimental protocols for its synthesis and analysis are not widely published, standard organic chemistry techniques, such as the catalytic reduction of nitriles and analysis by reversed-phase HPLC and NMR spectroscopy, provide a reliable framework for its preparation and quality control in a laboratory setting. Researchers should always confirm product specifications with their chosen supplier and perform in-house validation to ensure material quality.

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